NOR1-cpz-SO
CAS No.: 2037-58-3
Cat. No.: VC0110469
Molecular Formula: C₁₆H₁₇ClN₂OS
Molecular Weight: 320.84
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2037-58-3 |
---|---|
Molecular Formula | C₁₆H₁₇ClN₂OS |
Molecular Weight | 320.84 |
IUPAC Name | 3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine |
Standard InChI | InChI=1S/C16H17ClN2OS/c1-18-9-4-10-19-13-5-2-3-6-15(13)21(20)16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3/t21-/m0/s1 |
SMILES | CNCCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Properties
NOR1-cpz-SO, scientifically named 3-(2-chloro-5-oxo-10-phenothiazinyl)-N-methyl-1-propanamine, is a metabolite of chlorpromazine formed through both N-demethylation and sulfoxidation processes. This compound represents an important intermediate in the biotransformation pathway of chlorpromazine, a widely used antipsychotic medication. The structure maintains the phenothiazine core characteristic of its parent compound while featuring specific modifications that alter its properties and biological activity .
The key structural features of NOR1-cpz-SO include:
Property | Value |
---|---|
Molecular Formula | C16H17ClN2OS |
Molecular Weight | 320.8 g/mol |
CAS Registry Number | 2037-58-3 |
PubChem CID | 11723560 |
IUPAC Name | 3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine |
Structural Modifications | Loss of one methyl group from dimethylamine portion and oxidation of sulfur to sulfoxide |
Compared to the parent chlorpromazine (molecular formula C17H19ClN2S, molecular weight 318.9 g/mol), NOR1-cpz-SO has undergone two significant transformations: N-demethylation (loss of one methyl group) and sulfoxidation (addition of oxygen to the sulfur atom) . These modifications alter both its physical properties and pharmacological behavior.
Spectroscopic Characterization
The identification and characterization of NOR1-cpz-SO in biological samples rely on various analytical techniques. Spectroscopic data provides crucial information for confirming its presence and distinguishing it from other chlorpromazine metabolites.
Mass Spectrometry
Mass spectrometric analysis of NOR1-cpz-SO reveals a characteristic molecular ion (M+) at m/z 320, consistent with both N-demethylation and addition of an oxygen atom to the parent chlorpromazine structure. The fragmentation pattern shows characteristic peaks at m/z values of:
m/z Value | Relative Intensity (%) | Fragment Assignment |
---|---|---|
322 | 24 | Isotope pattern due to chlorine |
321 | 12 | - |
320 | 67 | [M+] Molecular ion |
290 | 7 | - |
288 | 22 | - |
249 | 49 | - |
248 | 44 | - |
72 | 100 | Base peak |
This distinctive fragmentation pattern helps in the unambiguous identification of NOR1-cpz-SO in complex biological matrices .
UV Spectroscopy
The UV spectral characteristics of NOR1-cpz-SO show absorption maxima at specific wavelengths that aid in its identification:
Compound | UV λmax (nm) |
---|---|
NOR1-cpz-SO | 257, 316 |
These absorption patterns differ from both the parent chlorpromazine (259, 313 nm) and other metabolites like chlorpromazine sulfoxide (243, 278, 300, 343 nm), allowing for spectrophotometric differentiation .
Nuclear Magnetic Resonance
1H NMR analysis of NOR1-cpz-SO reveals distinct structural features. The compound has one methyl group and six aromatic protons, confirming both N-demethylation and the presence of oxygen on one of the aromatic rings. The coupling patterns of the aromatic protons provide evidence for the position of hydroxylation .
Biotransformation and Metabolism
Metabolic Pathways
NOR1-cpz-SO is formed through two primary metabolic transformations of chlorpromazine:
-
N-demethylation: Removal of one methyl group from the terminal N,N-dimethyl moiety
-
Sulfoxidation: Addition of an oxygen atom to the sulfur in the phenothiazine ring system
These transformations are part of the complex metabolic fate of chlorpromazine in both mammalian systems and microbial models. Studies suggest that the formation of NOR1-cpz-SO involves cytochrome P-450 enzymes, which are key players in drug metabolism .
Enzymatic Systems
The biotransformation of chlorpromazine to NOR1-cpz-SO has been studied in various biological systems. Research using the fungus Cunninghamella elegans has demonstrated the formation of NOR1-cpz-SO through similar metabolic pathways as those observed in mammals. The enzymatic reactions involve cytochrome P-450, as evidenced by inhibition studies using P-450 inhibitors like SKF 525-A and metyrapone .
The reduced CO difference spectrum of the microsomal fraction in these systems shows an absorption peak at 450 nm, confirming the involvement of cytochrome P-450 in the metabolism of chlorpromazine to its various metabolites, including NOR1-cpz-SO .
Pharmacological Significance
Protein Binding Interactions
Research indicates that NOR1-cpz-SO, along with other metabolites of chlorpromazine, significantly influences the protein binding characteristics of the parent drug. The presence of these metabolites alters the Scatchard plot of chlorpromazine from a two-phase downward curve in vitro to an upward curve in vivo .
The correlation between the ratio of metabolite concentration to parent drug concentration (specifically, CPZSO/CPZ or CPZNO/CPZ) and the free fraction of chlorpromazine suggests that these metabolites compete for protein binding sites with the parent compound. This competition may influence the pharmacokinetics and pharmacodynamics of chlorpromazine therapy .
Analytical Detection Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of NOR1-cpz-SO and other chlorpromazine metabolites. HPLC chromatograms show distinct peaks for different metabolites, allowing for their identification based on retention times .
Mass Fragmentography
Mass fragmentographic analysis techniques have been utilized to study the variations of NOR1-cpz-SO in schizophrenic patients during treatment and after withdrawal of chlorpromazine. This sensitive technique enables the detection of NOR1-cpz-SO at concentrations as low as 10 ng/ml .
Gas Chromatography-Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) has been employed for measuring plasma concentrations of NOR1-cpz-SO in clinical studies. This technique offers high sensitivity and specificity for distinguishing between closely related metabolites .
Pharmacokinetic Properties
Studies on the pharmacokinetics of NOR1-cpz-SO have revealed important insights into its behavior in vivo:
Parameter | Value/Observation |
---|---|
Elimination Half-life | Similar to parent chlorpromazine (8-33 h) |
Plasma Concentration | Less than 10 ng/ml after 36 h following drug withdrawal |
Relative Concentration | Approximately 20% of chlorpromazine concentration |
Age Effect | Relative concentrations increase with age |
Racial Differences | Higher concentrations per mg dose in Black vs. White patients |
These pharmacokinetic parameters suggest that NOR1-cpz-SO follows similar elimination patterns as the parent compound but with distinct demographic variations in its formation and clearance .
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